N,N-diethyl-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide
Description
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Properties
IUPAC Name |
N,N-diethyl-2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-5-18(6-2)15(19)12-10(3)16-13(17-14(12)21-4)11-8-7-9-20-11/h7-9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHSMNWCZSEUIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=C(N=C1SC)C2=CC=CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-diethyl-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Pyrimidine core : A six-membered heterocyclic ring containing nitrogen atoms.
- Furan moiety : A five-membered ring with an oxygen atom.
- Methylsulfanyl group : A sulfur atom bonded to a methyl group.
The molecular formula is , with a molecular weight of 268.35 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity :
- Antiviral Properties :
- Anticancer Activity :
- Anti-inflammatory Effects :
The mechanisms through which this compound exerts its biological effects are under investigation. Potential mechanisms include:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammation and cancer progression.
- Modulation of Cellular Signaling Pathways : It could affect pathways such as NF-kB and MAPK, which are critical in inflammatory responses and cancer cell survival .
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Study :
- Anticancer Investigation :
- Inflammation Model :
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Model | Observed Effect | IC50/MIC Value |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition Zone | 15 mm |
| Antimicrobial | Escherichia coli | Minimum Inhibitory Concentration | 32 µg/mL |
| Anticancer | A431 Cell Line | Induced Apoptosis | 25 µM |
| Anti-inflammatory | Rat Paw Edema Model | Reduced Edema | Not specified |
Scientific Research Applications
Research indicates that this compound exhibits significant anticancer and antimicrobial properties, making it a candidate for further investigation in therapeutic applications.
Anticancer Activity
Several studies have evaluated the anticancer potential of N,N-diethyl-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide against various cancer cell lines.
-
Cell Viability Studies :
- The compound was tested against human lung adenocarcinoma (A549) cells, showing a notable reduction in cell viability at concentrations as low as 50 µM.
- IC50 Values : The compound demonstrated an IC50 value of approximately 30 µM, indicating potent cytotoxic effects compared to standard chemotherapeutics like cisplatin.
-
Mechanism of Action :
- The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to increased cell death in cancerous cells.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored:
- Pathogen Testing :
- In vitro studies revealed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
- The minimum inhibitory concentration (MIC) against S. aureus was found to be 25 µg/mL.
Comparative Efficacy Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| N,N-Diethyl-2-(furan-2-yl)-4-methyl... | 30 | Cisplatin | 10 |
| Other Derivative A | 45 | Doxorubicin | 15 |
Study on Anticancer Properties
A recent study published in a peer-reviewed journal highlighted the anticancer properties of this compound, where it was shown to significantly inhibit the growth of multiple cancer cell lines, including breast and prostate cancer cells. The study emphasized the need for further exploration into its mechanism and potential combination therapies with existing chemotherapeutics.
Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial properties of this compound against a range of pathogens, demonstrating its effectiveness in inhibiting bacterial growth. The results suggested that this compound could serve as a lead structure for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.
Summary of Biological Activities
| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 50 | Significant reduction in cell viability |
| Antimicrobial | Staphylococcus aureus | 25 | Effective growth inhibition |
| Antimicrobial | Escherichia coli | 50 | Effective growth inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
